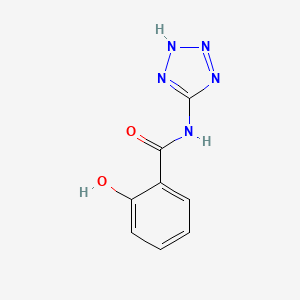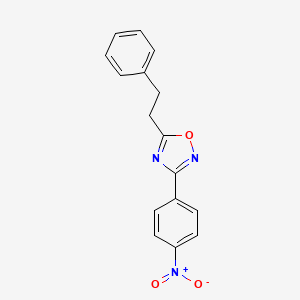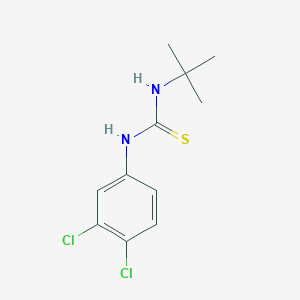![molecular formula C20H15NO3 B5823228 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound is also known as harmine, and it belongs to a class of compounds called beta-carbolines. Harmine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
Harmine exerts its effects by inhibiting the activity of a group of enzymes called kinases. Kinases are involved in a range of cellular processes, including cell division, cell growth, and cell death. By inhibiting the activity of kinases, harmine can disrupt these cellular processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Harmine has been found to exhibit a range of biochemical and physiological effects. In particular, harmine has been found to inhibit the activity of the enzyme monoamine oxidase (MAO). MAO is involved in the breakdown of neurotransmitters, and its inhibition can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can lead to a range of physiological effects, including improved mood, reduced anxiety, and increased cognitive function.
实验室实验的优点和局限性
Harmine has several advantages for use in laboratory experiments. It is readily available from natural sources, and its synthesis is well-established. Additionally, harmine has been extensively studied, and its effects on cells and tissues are well-characterized. However, there are also limitations to the use of harmine in laboratory experiments. For example, harmine can have toxic effects on cells and tissues at high concentrations, which can make it difficult to determine the optimal dose for a particular experiment.
未来方向
There are several potential future directions for research on harmine. One area of interest is the development of harmine-based drugs for the treatment of cancer. Harmine has been found to exhibit anti-tumor effects in a range of cancer cell lines, and there is potential for the development of new drugs that target the kinases inhibited by harmine. Another area of interest is the potential use of harmine as a treatment for neurodegenerative diseases such as Alzheimer's disease. Harmine has been found to exhibit neuroprotective effects, and there is potential for the development of new drugs that target the pathways affected by harmine. Finally, there is potential for the development of harmine-based drugs for the treatment of viral infections. Harmine has been found to exhibit anti-viral effects against a range of viruses, including HIV and hepatitis C virus.
合成方法
Harmine can be synthesized from a variety of natural sources, including the seeds of the Syrian rue plant (Peganum harmala) and the bark of the South American vine Banisteriopsis caapi. The synthesis of harmine involves a series of chemical reactions, including extraction, purification, and chemical modification.
科学研究应用
Harmine has been the subject of extensive scientific research due to its potential therapeutic properties. In particular, harmine has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. These properties make harmine a promising candidate for the development of new drugs to treat a range of diseases.
属性
IUPAC Name |
11,11-dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-20(2)19-16(12-5-3-4-6-13(12)21-19)17-14(24-20)9-7-11-8-10-15(22)23-18(11)17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKAPNUEHJAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C4=C(O1)C=CC5=C4OC(=O)C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)


![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)
![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)